molecular formula C8H7F3N2O B13755047 (E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine

(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine

Cat. No.: B13755047
M. Wt: 204.15 g/mol
InChI Key: TZEDZYNIFOOZKA-WLRTZDKTSA-N
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Description

(E)-(4-(Trifluoromethoxy)benzylidene)hydrazine is a chemical compound with the molecular formula C8H7F3N2O. It is characterized by the presence of a trifluoromethoxy group attached to a benzylidene hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-(Trifluoromethoxy)benzylidene)hydrazine typically involves the condensation of 4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(E)-(4-(Trifluoromethoxy)benzylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazones.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazones. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

(E)-(4-(Trifluoromethoxy)benzylidene)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (E)-(4-(Trifluoromethoxy)benzylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (E)-(4-(Trifluoromethoxy)benzaldehyde): A precursor in the synthesis of (E)-(4-(Trifluoromethoxy)benzylidene)hydrazine.

    (E)-(4-(Trifluoromethoxy)benzylidene)hydrazone: A reduced form of the compound.

    (E)-(4-(Trifluoromethoxy)benzylidene)amine: A derivative with an amine group instead of a hydrazine moiety

Uniqueness

(E)-(4-(Trifluoromethoxy)benzylidene)hydrazine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it valuable in various chemical and biological applications .

Properties

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12/h1-5H,12H2/b13-5+

InChI Key

TZEDZYNIFOOZKA-WLRTZDKTSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=NN)OC(F)(F)F

Origin of Product

United States

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